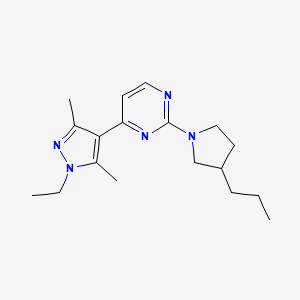![molecular formula C10H17N3O5 B6082087 diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)
diethyl [(2-acetylhydrazino)(amino)methylene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(2-acetylhydrazino)(amino)methylene]malonate, commonly known as AAMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as drug discovery, organic synthesis, and material science. AAMM is a yellow crystalline solid, and its chemical formula is C11H17N5O4.
Mecanismo De Acción
The mechanism of action of AAMM is not fully understood. However, it is believed that AAMM exerts its anticancer activity by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. AAMM has also been shown to inhibit the activity of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
AAMM has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. AAMM has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of AAMM is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, the synthesis of AAMM is relatively complex and requires the use of hazardous chemicals such as formaldehyde. Furthermore, the mechanism of action of AAMM is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on AAMM. One possible direction is the development of new synthetic methods for AAMM that are more efficient and environmentally friendly. Another direction is the elucidation of the mechanism of action of AAMM, which could lead to the development of more effective anticancer drugs. Furthermore, the potential applications of AAMM in material science and organic synthesis should be further explored.
Métodos De Síntesis
The synthesis of AAMM involves the reaction of diethyl malonate with acetylhydrazine and formaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain pure AAMM.
Aplicaciones Científicas De Investigación
AAMM has been extensively studied for its potential applications in drug discovery. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. AAMM has also been shown to have antimicrobial activity against various bacteria and fungi. Furthermore, AAMM has been used as a building block in the synthesis of various organic compounds and materials.
Propiedades
IUPAC Name |
ethyl (E)-2-[(Z)-N'-acetamidocarbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5/c1-4-17-9(15)7(10(16)18-5-2)8(11)13-12-6(3)14/h15H,4-5H2,1-3H3,(H2,11,13)(H,12,14)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZUJYOTYCVCG-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NNC(=O)C)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N\NC(=O)C)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[4-methyl-2-(4-methyl-1-piperazinyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]propanoate](/img/structure/B6082009.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide](/img/structure/B6082010.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B6082017.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6082021.png)
![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6082047.png)


![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)
![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)

![2-[(3-chloro-2-methylphenyl)amino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6082090.png)
![2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
![1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)